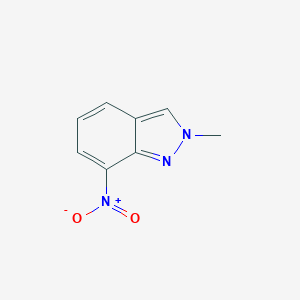

2-methyl-7-nitro-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-3-2-4-7(11(12)13)8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSROJIKNMTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158671 | |

| Record name | 2H-Indazole, 2-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-58-3 | |

| Record name | 2-Methyl-7-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indazole, 2-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of 2-methyl-7-nitro-2H-indazole. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a nitroaromatic heterocyclic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be predicted and inferred from data on closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | PubChemLite[1] |

| Molecular Weight | 177.16 g/mol | |

| Monoisotopic Mass | 177.05383 Da | PubChemLite[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

| Boiling Point (Predicted) | 364.5 ± 15.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -2.90 ± 0.30 | ChemicalBook[2] |

| XlogP (Predicted) | 1.4 | PubChemLite[1] |

| CAS Number | 13436-58-3 |

Predicted Collision Cross Section (CCS) values (Ų)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.06111 | 131.9 |

| [M+Na]⁺ | 200.04305 | 142.5 |

| [M-H]⁻ | 176.04655 | 135.1 |

| [M+NH₄]⁺ | 195.08765 | 151.8 |

| [M+K]⁺ | 216.01699 | 136.1 |

Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary strategies: N-methylation of 7-nitro-2H-indazole or nitration of 2-methyl-2H-indazole. The latter is often preferred for achieving regioselectivity.

Experimental Protocol: Nitration of 2-Methyl-2H-indazole

This protocol is adapted from general procedures for the nitration of 2H-indazoles.

Materials:

-

2-Methyl-2H-indazole

-

Fuming nitric acid (90%)

-

Sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve 2-methyl-2H-indazole in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.

-

In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2-methyl-2H-indazole over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons. Based on data for analogous 7-nitro-2-aryl-indazoles, the following chemical shifts can be anticipated (in ppm, relative to TMS):

-

A singlet for the N-methyl protons around 4.0-4.3 ppm.

-

A doublet for the proton at position 6 around 8.0-8.2 ppm.

-

A triplet for the proton at position 5 around 7.3-7.5 ppm.

-

A doublet for the proton at position 4 around 7.8-8.0 ppm.

-

A singlet for the proton at position 3 around 8.5-8.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Expected chemical shifts (in ppm) are:

-

N-methyl carbon signal around 35-40 ppm.

-

Aromatic carbons between 110-150 ppm. The carbon bearing the nitro group (C7) and the carbons of the pyrazole ring will have distinct chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₇N₃O₂). The expected exact mass for the [M+H]⁺ ion is approximately 178.0611.

Chemical Reactivity and Potential Biological Significance

The chemical reactivity of this compound is influenced by the electron-withdrawing nitro group and the indazole ring system.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-methyl-2H-indazol-7-amine) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This amino derivative serves as a versatile intermediate for further functionalization.

-

Electrophilic Aromatic Substitution: The indazole ring is susceptible to electrophilic substitution, although the nitro group deactivates the benzene ring towards such reactions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group may facilitate nucleophilic aromatic substitution on the benzene ring.

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[3][4]. While the specific biological profile of this compound is not extensively documented, its structural similarity to other biologically active nitroindazoles suggests potential for further investigation in drug discovery programs. The nitro group can be a key pharmacophore or a precursor to other functional groups that modulate biological activity.

Caption: Key chemical transformation of this compound.

References

Spectroscopic Data of 2-methyl-7-nitro-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-methyl-7-nitro-2H-indazole (CAS No: 13436-58-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data for the target compound and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and identification of this compound.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13436-58-3 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Canonical SMILES | CN1N=C2C(=C(C=C1)N(=O)=O)C=C=C2 |

| InChIKey | IFVSROJIKNMTNX-UHFFFAOYSA-N |

Spectroscopic Data Summary

The following tables summarize the available and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Analogous ¹H NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.62 | s | - | H-3 |

| 8.36 | d | 7.2 | H-6 |

| 8.09 | d | 8.4 | H-4 |

| 7.94-7.91 | m | - | Ar-H (chlorophenyl) |

| 7.53-7.50 | m | - | Ar-H (chlorophenyl) |

| 7.23 | d | 7.6 | H-5 |

Table 2: Analogous ¹³C NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole [1]

| Chemical Shift (δ) ppm | Assignment |

| 141.7 | C-7a |

| 138.4 | C-Ar (chlorophenyl) |

| 138.1 | C-7 |

| 135.0 | C-Ar (chlorophenyl) |

| 130.0 | C-Ar (chlorophenyl) |

| 128.9 | C-3a |

| 126.3 | C-5 |

| 126.1 | C-Ar (chlorophenyl) |

| 122.7 | C-4 |

| 121.2 | C-6 |

Note: The assignments for the 2-methyl derivative are expected to be similar for the indazole core, with a characteristic singlet for the N-methyl group in the ¹H NMR spectrum and a corresponding signal in the aliphatic region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The table below lists the characteristic vibrational frequencies observed in the gas-phase IR spectrum of the isomeric compound 2-methyl-5-nitro-2H-indazole, which can serve as a reference.

Table 3: IR Spectral Data for the Analogous Compound 2-methyl-5-nitro-2H-indazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methyl) |

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification by mass spectrometry.[2]

Table 4: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.06111 |

| [M+Na]⁺ | 200.04305 |

| [M-H]⁻ | 176.04655 |

| [M+NH₄]⁺ | 195.08765 |

| [M+K]⁺ | 216.01699 |

| [M]⁺ | 177.05328 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer. Data can be collected in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2-methyl-7-nitro-2H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-7-nitro-2H-indazole, a crucial parameter for its application in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies for key experiments and templates for data presentation, empowering researchers to generate and report this critical data.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound of interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental physicochemical property that influences its purification, crystallization, formulation, and ultimately, its bioavailability. A thorough understanding of its solubility profile is essential for process development and the design of effective drug delivery systems. This guide outlines the standardized methods for accurately determining the solubility of this compound.

Data Presentation: A Framework for Reporting Solubility

To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured tabular format. The following tables provide a template for reporting the mole fraction solubility, mass fraction solubility, and solubility in grams per 100 g of solvent at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solvent 5 |

| 278.15 | |||||

| 283.15 | |||||

| 288.15 | |||||

| 293.15 | |||||

| 298.15 | |||||

| 303.15 | |||||

| 308.15 | |||||

| 313.15 | |||||

| 318.15 |

Table 2: Mass Fraction Solubility (w₁) of this compound in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solvent 5 |

| 278.15 | |||||

| 283.15 | |||||

| 288.15 | |||||

| 293.15 | |||||

| 298.15 | |||||

| 303.15 | |||||

| 308.15 | |||||

| 313.15 | |||||

| 318.15 |

Table 3: Solubility of this compound in g/100g of Solvent in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solvent 5 |

| 278.15 | |||||

| 283.15 | |||||

| 288.15 | |||||

| 293.15 | |||||

| 298.15 | |||||

| 303.15 | |||||

| 308.15 | |||||

| 313.15 | |||||

| 318.15 |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

-

This compound (solute)

-

High-purity organic solvents

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. The mixture should be agitated for a sufficient period to ensure that equilibrium is reached. Typically, 24 to 72 hours is adequate, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. Immediately filter the sample using a syringe filter into a pre-weighed vial.

-

Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method as described below.

3.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution.

-

Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis Diode Array Detector).

-

Chromatographic Conditions: A suitable stationary phase (e.g., C18 column) and mobile phase must be developed to achieve good separation and peak shape for this compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting the peak area against the concentration.[1]

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.[1]

3.2.2. Gravimetric Method The gravimetric method is a straightforward and absolute method for determining solubility.[2]

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.[2]

-

Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.[2]

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dry solute is obtained.[2]

-

Calculate the mass of the dissolved solute and the mass of the solvent.[2]

-

Express the solubility in the desired units (e.g., g/100g of solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that requires accurate and consistent measurement. This technical guide provides the necessary framework for researchers to undertake this determination. By following the detailed experimental protocols and utilizing the provided templates for data presentation, the scientific community can build a comprehensive understanding of the solubility profile of this important compound, thereby facilitating its development and application in the pharmaceutical industry.

References

Theoretical NMR Analysis of 2-methyl-7-nitro-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the nuclear magnetic resonance (NMR) shifts for 2-methyl-7-nitro-2H-indazole. Due to the absence of published experimental spectra for this specific compound, this document outlines a robust computational methodology for the de novo prediction of its ¹H and ¹³C NMR chemical shifts. Furthermore, a detailed, best-practice experimental protocol for the future acquisition of empirical data is presented. Comparative NMR data from structurally related nitroindazoles are included to offer a predictive framework for the chemical shifts of the title compound. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, synthetic chemistry, and drug development who are working with or anticipate synthesizing this and related heterocyclic scaffolds.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The specific isomer, this compound, presents a unique substitution pattern that influences its electronic and, consequently, its spectral properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of such novel chemical entities.[1][2]

This guide addresses the current gap in the spectral data for this compound by providing a detailed theoretical framework for the prediction of its ¹H and ¹³C NMR spectra. The methodologies described herein are based on established quantum chemical calculations, specifically Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide reliable predictions of NMR chemical shifts for a wide variety of organic molecules.[3]

Predicted NMR Data and Comparative Analysis

While experimental data for this compound is not currently available in the surveyed literature, we can estimate the chemical shifts based on data from structurally similar compounds. The presence of an electron-withdrawing nitro group at the C7 position is expected to significantly deshield adjacent protons and carbons, while the N-methyl group will have a distinct resonance.

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on an analysis of published data for 7-nitro-2H-indazoles with different N-substituents and other methylated nitroindazoles.[4][5] The "Theoretical (Calculated)" columns are placeholders for values that would be obtained using the computational protocol described in Section 4.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Theoretical (Calculated) (δ, ppm) |

| H3 | 8.5 - 8.7 | s | - | |

| H4 | 8.3 - 8.5 | d | 7.0 - 8.0 | |

| H5 | 7.1 - 7.3 | t | 7.5 - 8.5 | |

| H6 | 8.0 - 8.2 | d | 8.0 - 9.0 | |

| N-CH₃ | 4.2 - 4.4 | s | - |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Theoretical (Calculated) (δ, ppm) |

| C3 | 120 - 123 | |

| C3a | 125 - 128 | |

| C4 | 128 - 131 | |

| C5 | 122 - 125 | |

| C6 | 126 - 129 | |

| C7 | 138 - 142 | |

| C7a | 141 - 144 | |

| N-CH₃ | 35 - 38 |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proposed Experimental Protocol for NMR Data Acquisition

This section details a standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification may be achieved by column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

3.2. NMR Spectrometer and Parameters

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Computational Methodology for Theoretical NMR Shifts

The theoretical prediction of NMR chemical shifts will be performed using Density Functional Theory (DFT) calculations with the Gauge-Including Atomic Orbital (GIAO) method.[6][7] This approach has proven to be a reliable and accurate method for predicting the NMR spectra of organic molecules.[3]

4.1. Computational Workflow

The following workflow outlines the steps for calculating the theoretical NMR shifts:

-

Structure Optimization:

-

The initial 3D structure of this compound will be built using molecular modeling software.

-

A conformational search should be performed to identify the lowest energy conformer.

-

The geometry of the lowest energy conformer will be optimized using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d).[8]

-

-

Frequency Calculation:

-

A frequency calculation will be performed on the optimized geometry at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometry, the ¹H and ¹³C NMR shielding tensors will be calculated using the GIAO method. A higher-level basis set is recommended for the NMR calculation to improve accuracy, for example, 6-311++G(d,p).[9]

-

Solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying chloroform as the solvent.[10]

-

-

Data Analysis and Scaling:

-

The calculated absolute shielding constants (σ) will be converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of a reference compound (TMS) calculated at the same level of theory.

-

Alternatively, empirical linear scaling can be applied to improve the accuracy of the predicted shifts.[11]

-

Visualizations

The following diagrams illustrate the molecular structure and the proposed workflows.

Caption: Molecular structure of this compound with atom numbering.

Caption: Proposed workflow for the experimental acquisition of NMR spectra.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-methyl-7-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the molecular geometry and conformation of 2-methyl-7-nitro-2H-indazole. Due to the absence of published crystallographic data for this specific molecule, this guide leverages high-quality data from its close structural analog, 2-allyl-7-nitro-2H-indazole, to infer its geometric properties. The indazole core is an important scaffold in medicinal chemistry, and understanding its structural nuances is critical for rational drug design. This document presents key bond lengths, bond angles, and torsion angles in structured tables, details relevant experimental protocols, and provides visualizations of the molecular structure and a pertinent biological signaling pathway.

Molecular Geometry and Conformation

Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, the crystal structure of the closely related compound, 2-allyl-7-nitro-2H-indazole, provides a reliable model for the geometry of the indazole core and the orientation of the 7-nitro group. The primary difference between the two molecules is the substitution at the N2 position (a methyl group vs. an allyl group). The electronic and steric influence of the methyl group is expected to be smaller than that of the allyl group, suggesting that the fundamental geometry of the bicyclic indazole ring system will be highly comparable.

The crystallographic data for 2-allyl-7-nitro-2H-indazole reveals a nearly planar indazole ring system. The nitro group at the 7-position is nearly coplanar with the aromatic ring, a conformation stabilized by resonance.

Bond Lengths

The bond lengths of the indazole core in 2-allyl-7-nitro-2H-indazole are typical for an aromatic heterocyclic system. The C-N and N-N bonds within the pyrazole ring, fused to the benzene ring, exhibit partial double bond character. The C-N bonds of the nitro group are also characteristic.

| Bond | Bond Length (Å) |

| N1-N2 | 1.375(2) |

| N2-C3 | 1.334(2) |

| C3-C3A | 1.402(2) |

| C3A-C4 | 1.379(2) |

| C4-C5 | 1.385(3) |

| C5-C6 | 1.387(3) |

| C6-C7 | 1.388(2) |

| C7-C7A | 1.411(2) |

| C7A-N1 | 1.353(2) |

| C3A-C7A | 1.402(2) |

| C7-N3 | 1.459(2) |

| N3-O1 | 1.229(2) |

| N3-O2 | 1.233(2) |

| N2-C8 (Allyl Carbon) | 1.465(2) |

Data is for one of the two independent molecules in the asymmetric unit of 2-allyl-7-nitro-2H-indazole.

Bond Angles

The internal bond angles of the fused ring system deviate slightly from the ideal 120° for sp² hybridized carbons, a common feature in fused aromatic systems due to ring strain. The bond angles around the nitro group are consistent with its sp² hybridization.

| Angle | Bond Angle (°) |

| C7A-N1-N2 | 112.1(1) |

| N1-N2-C3 | 105.7(1) |

| N2-C3-C3A | 111.9(2) |

| C3-C3A-C7A | 104.9(1) |

| C4-C3A-C7A | 119.5(2) |

| C3A-C4-C5 | 121.7(2) |

| C4-C5-C6 | 119.8(2) |

| C5-C6-C7 | 118.8(2) |

| C6-C7-C7A | 120.7(2) |

| N1-C7A-C7 | 129.5(2) |

| N1-C7A-C3A | 105.4(1) |

| C6-C7-N3 | 118.9(2) |

| C7A-C7-N3 | 120.4(1) |

| O1-N3-O2 | 123.6(2) |

| O1-N3-C7 | 118.5(2) |

| O2-N3-C7 | 117.9(2) |

Data is for one of the two independent molecules in the asymmetric unit of 2-allyl-7-nitro-2H-indazole.

Torsion Angles

Torsion angles provide insight into the three-dimensional conformation of the molecule. A key torsion angle is that which describes the orientation of the nitro group relative to the indazole ring. In 2-allyl-7-nitro-2H-indazole, the small dihedral angle between the indazole ring system and the nitro group indicates a nearly coplanar arrangement. The allyl group, in contrast, is oriented nearly perpendicular to the indazole plane. For this compound, the methyl group would have free rotation, but the planarity of the nitro group with the ring is expected to be maintained.

| Dihedral Angle | Angle (°) |

| Indazole Ring - Nitro Group | 2.7(2) & 2.2(2) |

Data represents the two independent molecules in the asymmetric unit of 2-allyl-7-nitro-2H-indazole.

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of nitro-2H-indazoles, based on published procedures for closely related analogs.

Synthesis of 2-Alkyl-7-nitro-2H-indazole

A general and robust method for the synthesis of 2-alkyl-nitro-2H-indazoles involves the N-alkylation of the parent nitro-1H-indazole.

Materials:

-

7-nitro-1H-indazole

-

Anhydrous acetone

-

Potassium hydroxide (or another suitable base)

-

Alkylating agent (e.g., methyl iodide for this compound, or allyl bromide for 2-allyl-7-nitro-2H-indazole)

Procedure:

-

7-nitro-1H-indazole is dissolved in anhydrous acetone.

-

To this solution, powdered potassium hydroxide is added, and the mixture is stirred at room temperature for a specified period (e.g., 30 minutes) to form the indazolide anion.

-

The alkylating agent (e.g., methyl iodide) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or under reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield the pure 2-alkyl-7-nitro-2H-indazole.

Single-Crystal X-ray Diffraction

To obtain precise molecular geometry data, single-crystal X-ray diffraction is the gold standard.

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (often 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure provides accurate bond lengths, bond angles, and torsion angles.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Signaling Pathway Inhibition by 7-Nitroindazole Analogs

Derivatives of 7-nitroindazole are known to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] This enzyme plays a crucial role in the nitric oxide signaling pathway, which is implicated in various physiological and pathological processes, including neurotransmission and neurotoxicity. The inhibition of nNOS by compounds like 7-nitroindazole blocks the production of nitric oxide (NO) from L-arginine, thereby downregulating the entire downstream signaling cascade.

Caption: Inhibition of the nNOS signaling pathway by 7-nitroindazole.

References

An In-depth Technical Guide on the Electronic Properties of Nitro-Substituted 2H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties, synthesis, and biological significance of nitro-substituted 2H-indazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which are intrinsically linked to their electronic characteristics.

Core Electronic Properties and Substituent Effects

The introduction of a nitro group, a strong electron-withdrawing substituent, profoundly influences the electronic landscape of the 2H-indazole scaffold. This substitution impacts the molecule's reactivity, stability, and interactions with biological targets. The position of the nitro group on the indazole ring is a critical determinant of these effects.

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic properties of these molecules. While specific comprehensive DFT studies on a wide range of nitro-substituted 2H-indazoles are not extensively documented in publicly available literature, principles from studies on related nitro-aromatic compounds can be applied. For instance, the nitro group's electron-withdrawing nature generally leads to a lowering of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This alteration of the frontier molecular orbitals is a key factor in the biological activity of many nitroaromatic compounds, which often undergo bioreductive activation.[1]

The stability and reactivity of nitro-substituted indazoles can be inferred from computational studies on similar structures. For example, analyses of frontier orbitals in related nitro-substituted heterocyclic compounds have shown a correlation between electronic properties and biological activity.[2]

A key mechanism of action for many nitroaromatic compounds, including nitroindazoles, is bioreductive activation.[1] This process, catalyzed by nitroreductase enzymes found in anaerobic bacteria and certain parasites, involves the reduction of the nitro group.[1] This reduction generates reactive nitro radical anions and other cytotoxic intermediates that can damage cellular macromolecules like DNA, leading to cell death.[1]

Quantitative Data

The following table summarizes crystallographic data for 2-Methyl-6-nitro-2H-indazole, providing insight into its solid-state structure.

| Parameter | Value for 2-Methyl-6-nitro-2H-indazole | Reference |

| Molecular Formula | C8H7N3O2 | [3][4] |

| Molecular Weight | 177.17 | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2/c | [3] |

| a (Å) | 3.793 (3) | [3] |

| b (Å) | 12.200 (8) | [3] |

| c (Å) | 16.675 (11) | [3] |

| β (°) | 95.722 (9) | [3] |

| Volume (ų) | 767.7 (9) | [3] |

| Z | 4 | [3] |

| Density (calculated) (Mg m⁻³) | 1.533 | [3] |

The molecular skeleton of 2-Methyl-6-nitro-2H-indazole is nearly planar.[4] The nitro group is twisted at a very small angle of 0.93 (16)° from the plane of the indazole ring system.[4] In the crystal structure, weak intermolecular C—H···N and C—H···O hydrogen bonds contribute to the packing of the molecules.[3][4]

Experimental Protocols

The synthesis of nitro-substituted 2H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted nitro-aromatic precursors.

General Synthesis of 2-Aryl-2H-indazoles from o-Nitrobenzaldehydes (Cadogan Reaction)

This method involves the reductive cyclization of an imine formed from an o-nitrobenzaldehyde and a primary amine.

-

Imine Formation: An equimolar mixture of the desired o-nitrobenzaldehyde and a primary amine is heated under reflux.[5] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reductive Cyclization: The resulting imine is then heated in triethyl phosphite.[5] The triethyl phosphite acts as both the reducing agent and the solvent.

-

Purification: After the reaction is complete, the excess triethyl phosphite and the resulting phosphate are removed by vacuum distillation. The crude product is then purified by column chromatography.[5]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized indazole derivatives.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of new compounds.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.[3]

Biological Significance and Therapeutic Potential

Indazole-containing compounds exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] The introduction of a nitro group can modulate these activities, often enhancing potency against certain targets.

-

Antimicrobial and Antiprotozoal Activity: Nitroindazoles have shown significant activity against various pathogens, including bacteria and protozoa.[1][5][7] Their mechanism of action is often linked to the aforementioned bioreductive activation.[1]

-

Anticancer Activity: Derivatives of 6-nitroindazole have demonstrated antiproliferative effects against cancer cell lines, such as the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range.[9]

-

Anti-inflammatory Activity: Some 2H-indazole derivatives have been evaluated for their potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5][7]

The position of the nitro group is a crucial factor in determining the biological activity profile of these compounds.[9] Structure-activity relationship (SAR) studies indicate that both the position of the nitro group and the nature of other substituents on the indazole ring significantly influence the potency and selectivity of these molecules.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. benchchem.com [benchchem.com]

Tautomerism in Methyl-Nitro-Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their diverse biological activities. The tautomeric nature of the indazole ring system, particularly in substituted analogues such as methyl-nitro-indazoles, is a critical determinant of their physicochemical properties, reactivity, and ultimately, their pharmacological effects. This technical guide provides a comprehensive examination of tautomerism in methyl-nitro-indazoles, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles. A thorough understanding of the tautomeric equilibrium between the 1H- and 2H- forms is paramount for the rational design and development of novel indazole-based therapeutics.

Introduction to Tautomerism in Indazoles

The indazole core, a bicyclic heteroaromatic system, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1] The position of the proton on the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] The introduction of substituents, such as methyl and nitro groups, can modulate the energetic balance between these two forms. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group can lead to complex electronic effects that influence the tautomeric preference.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is a dynamic process influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. While comprehensive quantitative data on the tautomeric equilibrium of all methyl-nitro-indazole isomers is not extensively available in the literature, computational studies and experimental observations of related compounds provide valuable insights.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for various methyl-nitro-indazole isomers. This data is essential for the identification and characterization of these compounds in a laboratory setting.

Table 1: Physicochemical Properties of Methyl-Nitro-Indazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 165-167 |

| 2-Methyl-5-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 142-144 |

| 1-Methyl-6-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 155-157 |

| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 | 135-137 |

| 3-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 213-214[2] |

| 3-Methyl-6-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 184-188[3] |

| 2,3-Dimethyl-6-nitro-2H-indazole | C₉H₉N₃O₂ | 191.19 | 187-187.6[4] |

| 3-Chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | 211.61 | 159-161 |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitro-Indazoles in DMSO-d₆

| Proton | 3-Methyl-5-nitro-1H-indazole[2] | 1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole[2] |

| N-H | 13.1 (br s) | - |

| H-4 | 8.79 (s) | 8.89 (d, J = 2.2 Hz) |

| H-6 | 7.64 (d, J = 9.1 Hz) | - |

| H-7 | 8.18 (d, J = 9.1 Hz) | - |

| CH₃ | 2.59 (s) | 2.69 (s) |

| Aromatic (Aryl substituent) | - | 7.52 (d, J = 8.0 Hz), 7.64 (t, J = 8.1 Hz), 7.78 (d, J = 8.4 Hz), 7.83 (t, J = 2.2 Hz) |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitro-Indazoles in DMSO-d₆

| Carbon | 3-Methyl-5-nitro-1H-indazole[2] | 1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole[2] |

| C-3 | 145.4 | 146.8 |

| C-3a | 121.9 | 121.4 |

| C-4 | 118.8 | 118.2 |

| C-5 | 141.3 | 141.1 |

| C-6 | 121.3 | 120.1 |

| C-7 | 111.2 | 110.9 |

| C-7a | 143.1 | 139.3 |

| CH₃ | 12.1 | - |

| Aromatic (Aryl substituent) | - | 122.0, 123.6, 126.4, 130.8, 133.4 |

Note: NMR data for a wider range of isomers is needed for a complete comparative analysis.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Table 4: Crystal Data for Selected Methyl-Nitro-Indazoles

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | Monoclinic | P2₁/c | 3.793(3) | 12.200(8) | 16.675(11) | 95.722(9) | [5][6] |

| 2,3-Dimethyl-6-nitro-2H-indazole | C₉H₉N₃O₂ | Triclinic | P-1 | 6.5800(13) | 7.2050(14) | 10.752(2) | 74.67(3) | [7] |

| 3-Chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | 3.8273(2) | 14.678(6) | 15.549(6) | 96.130(9) | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of methyl-nitro-indazoles.

Synthesis of Methyl-Nitro-Indazoles

3.1.1. Synthesis of 2-Methyl-6-nitro-2H-indazole [5]

-

Reagents: 6-Nitro-1H-indazole (2 g), Dichloromethane (30 ml), Dimethyl sulfate (1.7 ml), Dimethyl sulfoxide (2 ml), Saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve 6-nitro-1H-indazole in dichloromethane in a round-bottom flask.

-

Add dimethyl sulfate and dimethyl sulfoxide to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).

-

Extract the aqueous layer with dichloromethane (20 ml).

-

Dry the combined organic layers with sodium sulfate and evaporate the solvent to obtain a yellow solid.

-

The reported yield for this procedure is 78%.[5]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[5]

-

3.1.2. Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole [4]

-

Reagents: 3-Methyl-6-nitro-1H-indazole (10.00 g, 56 mmol), Triethylenediamine (DABCO, 6.40 g, 56 mmol), N,N-dimethylformamide (DMF, 100 mL), Dimethyl carbonate (6.04 g, 67 mmol).

-

Procedure:

-

Dissolve 3-methyl-6-nitro-1H-indazole and DABCO in DMF in a round-bottom flask.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate dropwise to the mixture.

-

Heat the reaction system to reflux and stir continuously for 6 hours.

-

Cool the mixture to room temperature and add 120 mL of water.

-

Stir for 15 minutes to precipitate a light yellow solid.

-

Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

-

The reported yield is 81.1%.[4]

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

-

Sample Preparation: Dissolve a precisely weighed amount of the methyl-nitro-indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

-

Quantification of Tautomeric Ratio: Integrate the well-resolved signals characteristic of each tautomer in the ¹H NMR spectrum. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

3.2.2. X-ray Crystallography [9]

-

Crystal Growth: Grow single crystals of the methyl-nitro-indazole by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The final refined structure will unambiguously identify the tautomeric form present in the solid state.

Visualizing Tautomerism and Experimental Workflows

Graphviz diagrams are provided to illustrate the tautomeric equilibrium and a general experimental workflow for the synthesis and characterization of methyl-nitro-indazoles.

Caption: Tautomeric equilibrium between 1H- and 2H-methyl-nitro-indazoles.

Caption: Experimental workflow for synthesis and characterization.

Role in Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by the tautomerism of methyl-nitro-indazoles are not yet fully elucidated, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. The tautomeric state of the indazole ring is critical as it determines the presentation of hydrogen bond donors and acceptors, which govern the binding affinity and selectivity for the target kinase. For instance, the anti-cancer drug Pazopanib, a potent multi-target tyrosine kinase inhibitor, contains a methylated indazole core. The precise N-methylation pattern is crucial for its biological activity. Therefore, controlling the tautomeric equilibrium and the regioselectivity of N-alkylation is a key strategy in the development of new indazole-based drugs.

Conclusion

The tautomerism of methyl-nitro-indazoles is a multifaceted phenomenon with profound implications for their chemical and biological properties. This guide has provided a comprehensive overview of the key aspects of their tautomerism, including quantitative data, detailed experimental protocols, and visual representations of the core concepts. A deeper understanding and control of the tautomeric behavior of these molecules will undoubtedly facilitate the discovery and development of next-generation indazole-based therapeutics. Further research is warranted to generate more extensive quantitative data on the tautomeric equilibria of a wider range of methyl-nitro-indazole isomers in various environments.

References

- 1. optibrium.com [optibrium.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

The Synthesis and Characterization of 2-Methyl-7-Nitro-2H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-7-nitro-2H-indazole, a heterocyclic compound of interest in medicinal and organic chemistry. Due to the limited direct historical information on its discovery, this document focuses on the contemporary synthesis, characterization, and potential significance of this molecule, drawing parallels with related, more extensively studied isomers. The indazole core is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2][3] This guide aims to equip researchers with the necessary technical details for the synthesis and analysis of this compound.

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer generally being the most thermodynamically stable.[1][4] The substitution pattern on the indazole ring system significantly influences its chemical and biological properties. Nitro-substituted indazoles, in particular, are valuable intermediates in the synthesis of various biologically active molecules, with the nitro group serving as a versatile handle for further functionalization, such as reduction to an amino group.[5]

Synthesis of this compound

The synthesis of this compound can be approached through the direct nitration of a 2-substituted-2H-indazole. A key challenge in the functionalization of the indazole ring is controlling the regioselectivity of electrophilic substitution.

A significant advancement in the synthesis of 7-nitroindazoles is the site-selective direct nitration of 2H-indazoles. This method provides a direct route to the 7-nitro isomer, which can be otherwise difficult to access.

Experimental Protocol: Site-Selective Nitration of 2-Aryl-2H-Indazoles

The following protocol is adapted from a reported method for the synthesis of 7-nitro-2-aryl-2H-indazoles and can be applied to the synthesis of this compound by starting with 2-methyl-2H-indazole.

Materials:

-

2-Methyl-2H-indazole

-

(Boc)₂O

-

Indium metal

-

Acetic Acid

-

Methanol/Acetonitrile (3:1)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction tube, add 2-methyl-2H-indazole (0.1 mmol), (Boc)₂O (5 equiv.), Indium metal (5 equiv.), and acetic acid (10 equiv.) in a 3:1 mixture of MeOH/ACN (2 mL).

-

Stir the reaction mixture at 45°C for 4 hours under an open atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using a suitable eluent system (e.g., ethyl acetate in hexane) to afford this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the public domain. However, data for related isomers and the core indazole structure provide a basis for its characterization. For comparison, crystallographic and spectroscopic data for the well-characterized 2-methyl-6-nitro-2H-indazole are presented below.

Table 1: Physicochemical and Crystallographic Data of 2-Methyl-Nitro-2H-Indazole Isomers

| Property | This compound (Predicted/Reported) | 2-Methyl-6-Nitro-2H-Indazole | 2-Methyl-5-Nitro-2H-Indazole |

| Molecular Formula | C₈H₇N₃O₂[6] | C₈H₇N₃O₂[7] | C₈H₇N₃O₂[8] |

| Molecular Weight | 177.16 g/mol [6] | 177.17 g/mol [7][9] | 177.16 g/mol [8] |

| CAS Number | 13436-58-3[10] | 6850-22-2[5] | 5228-48-8[8] |

| Crystal System | Not Reported | Monoclinic[7][9] | Not Reported |

| Space Group | Not Reported | P2₁/c[9] | Not Reported |

| Unit Cell Dimensions | Not Reported | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)°[7] | Not Reported |

Table 2: Predicted and Reported Spectroscopic Data

| Spectroscopic Technique | This compound (Predicted) | 2-Methyl-6-Nitro-2H-Indazole (Reported) | 2-Methyl-5-Nitro-2H-Indazole (Reported) |

| ¹H NMR (ppm) | Expected signals for aromatic protons (H3, H4, H5, H6) and a methyl singlet. Chemical shifts will be influenced by the electron-withdrawing nitro group at the 7-position. | Specific shifts not detailed in provided abstracts. | Specific shifts not detailed in provided abstracts. |

| ¹³C NMR (ppm) | Expected signals for eight distinct carbon atoms. The carbon bearing the nitro group (C7) and adjacent carbons will be significantly deshielded. | Specific shifts not detailed in provided abstracts. | Specific shifts not detailed in provided abstracts. |

| IR (cm⁻¹) | Characteristic peaks for N-O stretching of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C=N stretching, and aromatic C-H stretching. | Not detailed in provided abstracts. | Gas-phase IR spectrum available via NIST WebBook.[8] |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺ at 178.06111.[6] | Not detailed in provided abstracts. | Mass spectrum (electron ionization) available via NIST WebBook.[8] |

Visualizing Synthesis and Characterization Workflows

Synthetic Pathway to 7-Nitro-2H-Indazoles

Caption: A generalized synthetic pathway for the site-selective nitration of 2H-indazoles.

General Experimental Workflow for Characterization

Caption: A standard workflow for the characterization of a newly synthesized organic compound.

Conclusion

While the specific history of the discovery of this compound remains elusive in readily available literature, modern synthetic methods, particularly site-selective nitration, offer a viable route to its preparation. The characterization of this compound can be achieved through standard spectroscopic and analytical techniques. The data from related isomers, such as 2-methyl-6-nitro-2H-indazole, provides a valuable reference point for researchers. As a derivative of the pharmacologically significant indazole scaffold, this compound represents a potentially valuable building block for the development of novel therapeutic agents. This guide provides a foundational technical overview to stimulate and support further research into this and related molecules.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]

- 6. PubChemLite - this compound (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 13436-58-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-7-nitro-2H-indazole

Introduction

Indazole derivatives are significant pharmacophores in drug discovery. Specifically, 7-nitroindazole is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS) and is used extensively in neuroscience research to study the roles of nitric oxide in various physiological and pathological states.[1][2][3] The N-methylation of 7-nitroindazole yields two primary regioisomers: 1-methyl-7-nitro-1H-indazole and 2-methyl-7-nitro-2H-indazole. The selective synthesis of the 2-methyl isomer is crucial as N2-substituted indazoles are key structural motifs in various therapeutic agents.

This document provides a detailed protocol for the regioselective synthesis of this compound from 7-nitroindazole. It covers the underlying chemical principles, a comparison of synthetic conditions, and a step-by-step experimental procedure suitable for researchers in organic synthesis and drug development.

Chemical Principles: Regioselectivity in Indazole Alkylation

The alkylation of N-unsubstituted indazoles can produce a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent.

-

Kinetic vs. Thermodynamic Control: Generally, the N2-alkylated product is favored under kinetic control, while the N1-isomer is the more thermodynamically stable product.

-

Steric and Electronic Effects: The regioselectivity is significantly influenced by substituents on the indazole ring. Electron-withdrawing groups, such as the nitro group (NO₂) at the C-7 position, have been shown to confer excellent N2 regioselectivity (≥96%) under certain conditions.[4] This is because the C-7 nitro group withdraws electron density, increasing the acidity of the N1-proton and potentially directing alkylation to the N2 position through electronic effects.

The reaction pathway for the methylation of 7-nitroindazole is depicted below.

References

- 1. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Regioselective Methylation of 7-Nitro-1H-Indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective methylation of 7-nitro-1H-indazole, a critical transformation in the synthesis of various biologically active molecules. The inherent asymmetry of the indazole ring presents a challenge in controlling the site of alkylation, leading to mixtures of N1 and N2 isomers. However, the electronic properties of the 7-nitro substituent offer a powerful tool for directing methylation to the desired nitrogen atom.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The specific N-alkylation pattern of the indazole core can significantly impact the pharmacological profile of a compound. Consequently, developing robust and regioselective alkylation methods is of paramount importance. For 7-nitro-1H-indazole, the electron-withdrawing nature of the nitro group at the C-7 position has a profound influence on the regioselectivity of N-alkylation.[1][3]

Regioselectivity in the Methylation of 7-Nitro-1H-Indazole

The methylation of 7-nitro-1H-indazole can theoretically yield two regioisomers: 1-methyl-7-nitro-1H-indazole and 2-methyl-7-nitro-1H-indazole. The outcome of the reaction is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Under basic conditions, the deprotonated indazole anion is the reactive nucleophile. The presence of the electron-withdrawing nitro group at the 7-position significantly influences the electron density at the N1 and N2 positions. Studies have shown that for 7-substituted indazoles with electron-withdrawing groups like nitro (NO₂) or methyl carboxylate (CO₂Me), alkylation predominantly occurs at the N2 position.[1][3] For instance, employing sodium hydride (NaH) in tetrahydrofuran (THF) leads to excellent N2 regioselectivity, often exceeding 96%.[1][3] This preference is attributed to both steric and electronic effects.

Under neutral conditions, methylation of 7-nitroindazole has also been observed to favor the formation of the 2-methyl derivative.[4]

Data Presentation

The following table summarizes the expected outcomes for the methylation of 7-nitro-1H-indazole under various conditions, leading to the selective formation of the N2-methylated product.

| Entry | Base/Solvent System | Methylating Agent | Product Ratio (N2:N1) | Predominant Product | Reference |

| 1 | NaH / THF | Alkyl Bromide | ≥ 96:4 | 2-Alkyl-7-nitro-2H-indazole | [1][3] |

| 2 | Neutral Conditions | Methylating Agent | Major Product | 2-Methyl-7-nitro-2H-indazole | [4] |

Experimental Protocols

Method 1: N2-Selective Methylation using Sodium Hydride and Methyl Iodide

This protocol describes the highly regioselective synthesis of this compound under basic conditions.

Materials:

-

7-Nitro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-nitro-1H-indazole (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may be observed.

-

Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford this compound.

Visualizations

Caption: Reaction pathway for the regioselective N2-methylation of 7-nitro-1H-indazole.

Caption: Experimental workflow for the N2-selective methylation of 7-nitro-1H-indazole.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of 2,3-Dimethyl-6-nitro-2H-indazole in Pazopanib Synthesis

A Note to Researchers: Initial investigations into the synthesis of the multi-targeted tyrosine kinase inhibitor, pazopanib, have highlighted the critical role of nitrated indazole intermediates. While the query specified 2-methyl-7-nitro-2H-indazole, a comprehensive review of the scientific literature and patents indicates that the key intermediate is, in fact, 2,3-dimethyl-6-nitro-2H-indazole . This document provides detailed application notes and protocols for the synthesis of pazopanib utilizing this established intermediate.

Introduction

Pazopanib is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma. Its synthesis is a multi-step process, with the formation of the core indazole structure being a pivotal stage. The introduction of a nitro group at the 6-position of the indazole ring is a strategic step, as this group is subsequently reduced to an amine, which is essential for the final coupling reaction that forms the pazopanib molecule. This document outlines the synthesis of pazopanib, focusing on the preparation and utilization of the key intermediate, 2,3-dimethyl-6-nitro-2H-indazole.

Synthesis of Pazopanib: An Overview

The synthesis of pazopanib from 3-methyl-6-nitro-1H-indazole can be broadly divided into four key stages:

-

N-methylation of the indazole ring: This step is crucial for achieving the desired substitution pattern on the indazole core.

-

Reduction of the nitro group: The nitro group is converted to an amine, which is a key functional group for subsequent reactions.

-

Coupling with a pyrimidine derivative: The amino-indazole intermediate is coupled with a substituted pyrimidine.

-

Final condensation: The resulting intermediate is condensed with 5-amino-2-methylbenzenesulfonamide to yield pazopanib.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of pazopanib, starting from 3-methyl-6-nitro-1H-indazole.

Table 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Nitro Reduction | SnCl₂, conc. HCl | 87 | - | [1][2] |

| 2 | Reductive Amination | Formaldehyde, NaBH₄ | 87 | - | [1][2] |

| 3 | N-methylation | Trimethyloxonium tetrafluoroborate (TMOF) | 73 | - | [1][2] |

| Overall | 3-methyl-6-nitro-1H-indazole to N,2,3-trimethyl-2H-indazol-6-amine | ~55 | [1][2] |

Table 2: Alternative Synthesis of Pazopanib Intermediates

| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 3-methyl-6-nitro-1H-indazole | 2,3-dimethyl-6-nitro-2H-indazole | Trimethyl orthoformate | - | - | [3] |

| 2,3-dimethyl-6-nitro-2H-indazole | 2,3-dimethyl-2H-indazol-6-amine | H₂, Pd/C | - | - | [3] |

| 2,3-dimethyl-2H-indazol-6-amine | N,2,3-trimethyl-2H-indazol-6-amine | Paraformaldehyde, NaH, NaBH₄ | 86 | - | [1] |

| N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Methyl iodide, Cs₂CO₃ | - | - | [3] |

Table 3: Final Steps to Pazopanib Hydrochloride

| Reactants | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| N,2,3-trimethyl-2H-indazol-6-amine and 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide | Pazopanib Hydrochloride | Ethanol, HCl | ~63 | 97.5 | [3] |

| Purified Pazopanib Hydrochloride | - | Methanol, Water | 77 | 99.9 | [3] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of pazopanib.

Protocol 1: Synthesis of 3-methyl-1H-indazol-6-amine[1][2]

-

Reaction Setup: To a solution of 3-methyl-6-nitro-1H-indazole in concentrated HCl, add tin(II) chloride (SnCl₂).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated sodium carbonate solution.

-

Isolation: The product, 3-methyl-1H-indazol-6-amine, will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with distilled water and dry to obtain the pure product.

Protocol 2: Synthesis of N,3-dimethyl-1H-indazol-6-amine via Reductive Amination[1][2]

-

Reaction Setup: Dissolve 3-methyl-1H-indazol-6-amine in a suitable solvent.

-

Reagent Addition: Add formaldehyde to the solution.

-

Reduction: Subsequently, add sodium borohydride (NaBH₄) portion-wise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction carefully, and extract the product into an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N,3-dimethyl-1H-indazol-6-amine.

Protocol 3: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine[1][2]

-

Reaction Setup: Dissolve N,3-dimethyl-1H-indazol-6-amine in an appropriate solvent.

-

Methylation: Add trimethyloxonium tetrafluoroborate (TMOF) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature.

-